

# Application Note and Synthetic Protocol for 3-Ethoxyoxan-4-amine

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## Compound of Interest

Compound Name: 3-Ethoxyoxan-4-amine

CAS No.: 1173112-81-6

Cat. No.: B2453389

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## Abstract

This document provides a comprehensive guide for the synthesis of **3-Ethoxyoxan-4-amine**, a substituted aminotetrahydropyran. Substituted tetrahydropyrans are significant structural motifs in numerous biologically active compounds and are of considerable interest in drug discovery. [1][2] This protocol outlines a plausible multi-step synthetic route, commencing from a commercially available starting material. Each step is detailed with theoretical justification, step-by-step instructions, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of organic synthesis.

## Introduction: The Significance of Substituted Aminotetrahydropyrans

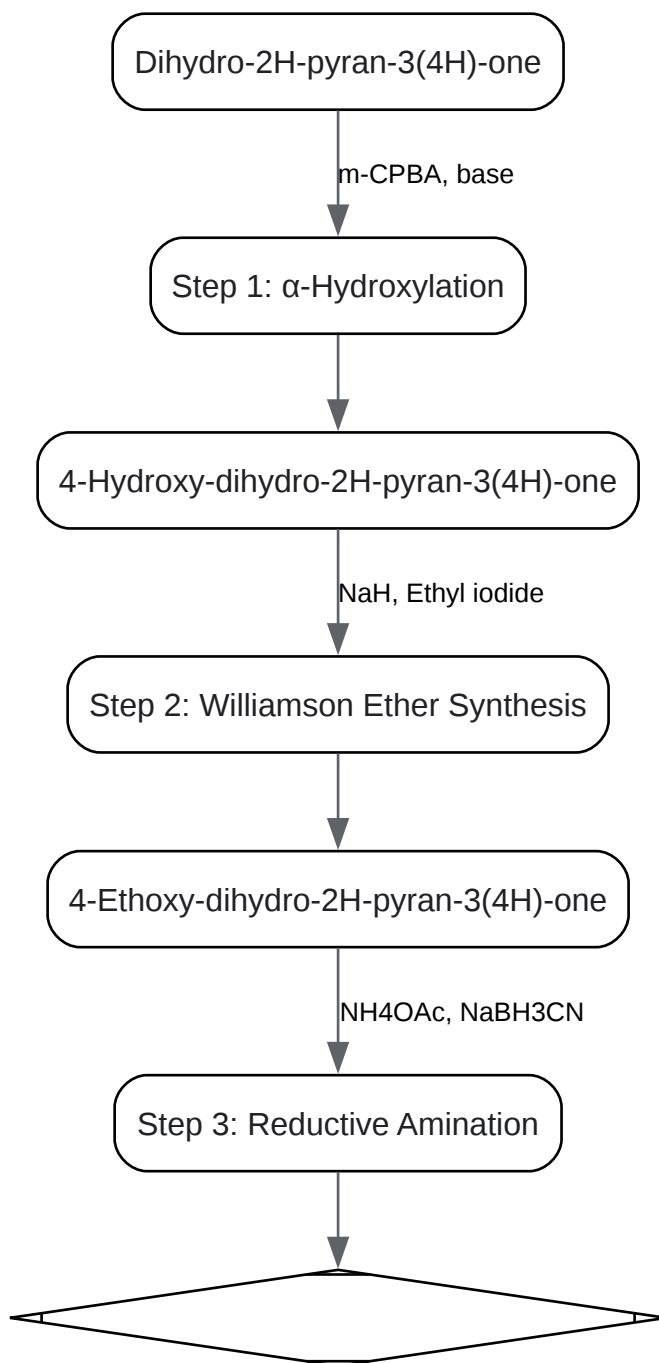
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products with potent biological activities.[2] The incorporation of amine substituents further enhances the chemical diversity and potential for molecular interactions, making aminotetrahydropyrans valuable building blocks in the design of novel therapeutics.[1] The

specific substitution pattern of **3-Ethoxyoxan-4-amine**, with an ethoxy group at the 3-position and an amine at the 4-position, presents a unique three-dimensional structure that can be exploited for targeted drug design. The synthesis of such highly substituted saturated heterocycles often requires careful strategic planning to control stereochemistry and achieve good yields.[3]

This application note details a proposed synthetic pathway to **3-Ethoxyoxan-4-amine**. The described methodology is based on established and reliable organic transformations, providing a solid foundation for laboratory synthesis.

## Overview of the Synthetic Strategy

The synthesis of **3-Ethoxyoxan-4-amine** is proposed to proceed via a three-step sequence starting from the commercially available dihydro-2H-pyran-3(4H)-one. The overall workflow is depicted below.



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Caption: Synthetic workflow for **3-Ethoxyoxan-4-amine**.

## Detailed Experimental Protocols

### Materials and Reagents

Reagent/Material	Formula	M.W. ( g/mol )	Supplier	Notes
Dihydro-2H-pyran-3(4H)-one	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	100.12	Commercially available	Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)	C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub>	172.57	Commercially available	Oxidizing agent, handle with care
Sodium bicarbonate	NaHCO <sub>3</sub>	84.01	Commercially available	Base
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Commercially available	Anhydrous, for reaction
Sodium hydride (NaH), 60% in mineral oil	NaH	24.00	Commercially available	Strong base, handle with extreme care
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	72.11	Commercially available	Anhydrous, for reaction
Ethyl iodide	C <sub>2</sub> H <sub>5</sub> I	155.97	Commercially available	Alkylating agent, light-sensitive
Ammonium acetate	C <sub>2</sub> H <sub>7</sub> NO <sub>2</sub>	77.08	Commercially available	Amine source
Sodium cyanoborohydride (NaBH <sub>3</sub> CN)	CH <sub>3</sub> BNNa	62.84	Commercially available	Reducing agent, toxic, handle with care
Methanol (MeOH)	CH <sub>3</sub> OH	32.04	Commercially available	Anhydrous, for reaction
Diethyl ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	Commercially available	For extraction
Saturated aq. Sodium thiosulfate	Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>	158.11	Prepared in-house	For quenching

Saturated aq. Sodium chloride (Brine)	NaCl	58.44	Prepared in-house	For washing
Anhydrous Magnesium sulfate	MgSO <sub>4</sub>	120.37	Commercially available	Drying agent
Silica gel (230-400 mesh)	SiO <sub>2</sub>	60.08	Commercially available	For column chromatography

## Step 1: Synthesis of 4-Hydroxy-dihydro-2H-pyran-3(4H)-one

Rationale: The introduction of a hydroxyl group at the  $\alpha$ -position to the ketone provides a handle for the subsequent etherification. The use of m-CPBA for  $\alpha$ -hydroxylation of ketones is a well-established method, often proceeding through the enolate.

Procedure:

- To a solution of dihydro-2H-pyran-3(4H)-one (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add sodium bicarbonate (1.5 equiv.).
- Slowly add a solution of m-CPBA (77%, 1.2 equiv.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-hydroxy-dihydro-2H-pyran-3(4H)-one.

## Step 2: Synthesis of 4-Ethoxy-dihydro-2H-pyran-3(4H)-one

Rationale: A Williamson ether synthesis is employed to introduce the ethoxy group. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide which then reacts with ethyl iodide.

Procedure:

- To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxy-dihydro-2H-pyran-3(4H)-one (1.0 equiv.) in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add ethyl iodide (1.5 equiv.) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the mixture with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-ethoxy-dihydro-2H-pyran-3(4H)-one.

## Step 3: Synthesis of 3-Ethoxyoxan-4-amine

Rationale: Reductive amination is a versatile method for converting ketones into amines.<sup>[4]</sup> In this step, the ketone reacts with ammonium acetate (as an ammonia source) to form an intermediate imine or enamine, which is then reduced in situ by sodium cyanoborohydride to the desired amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion over the ketone.

Procedure:

- To a solution of 4-ethoxy-dihydro-2H-pyran-3(4H)-one (1.0 equiv.) in anhydrous methanol (0.2 M), add ammonium acetate (10 equiv.).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium cyanoborohydride (1.5 equiv.) portion-wise over 15 minutes.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Add water to the residue and basify to pH > 10 with 1 M NaOH.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to obtain **3-ethoxyoxan-4-amine**. Note that the product will likely be a mixture of diastereomers which may be separable by careful chromatography.

## Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and assess purity. The relative stereochemistry of the final product can be determined by analysis of coupling constants and through 2D NMR techniques (e.g., NOESY).
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
- Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

## Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
- Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
- Sodium cyanoborohydride is toxic and should be handled with care. Quenching of the reaction should be done carefully in a fume hood as it can release hydrogen cyanide gas upon acidification.
- Ethyl iodide is a lachrymator and is light-sensitive.

## Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of **3-Ethoxyoxan-4-amine**. The proposed route utilizes robust and well-documented chemical transformations to construct the target molecule. While this protocol provides a strong starting point, optimization of reaction conditions may be necessary to achieve desired yields and purity. The successful synthesis of this compound will provide a valuable building block for researchers in medicinal chemistry and drug discovery.

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